2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide

Drug Discovery ORL-1 Receptor SAR

The target compound 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide (CAS 932339-25-8) is a synthetic small molecule (C23H26N4O2, MW 390.49 g/mol) characterized by a 1,4,8-triazaspiro[4.5]dec-1-ene core, an oxo group at the 3-position, and p-tolyl substituents at both the 2-position of the spirocycle and the acetamide nitrogen. The compound is currently listed in multiple chemical supplier catalogs, typically at a purity of 95%.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
CAS No. 932339-25-8
Cat. No. B2398382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
CAS932339-25-8
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)NC2=O
InChIInChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29)
InChIKeyIRNKWTIJBLOACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline of 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide (CAS 932339-25-8) for Research Procurement


The target compound 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide (CAS 932339-25-8) is a synthetic small molecule (C23H26N4O2, MW 390.49 g/mol) characterized by a 1,4,8-triazaspiro[4.5]dec-1-ene core, an oxo group at the 3-position, and p-tolyl substituents at both the 2-position of the spirocycle and the acetamide nitrogen . The compound is currently listed in multiple chemical supplier catalogs, typically at a purity of 95% .

Selection Risk for 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide (CAS 932339-25-8) Analogs


For this specific compound, a quantitative, evidence-based argument for the risk of generic substitution cannot be constructed from the public domain. The compound is a member of a broad class of 1,4,8-triazaspiro[4.5]decan-4-one derivatives investigated as ORL-1 (nociceptin) receptor ligands [1]. The patent and scientific literature for this class demonstrates that minor structural modifications, particularly to the N-8 acetamide substituent and the 2-aryl moiety, lead to significant variations in receptor binding affinity and functional selectivity [1]. However, no public head-to-head pharmacological data exist for the target compound against its direct positional isomers or N-substituted analogs, making differential selection a purely theoretical exercise at this time.

Quantitative Differentiation Evidence for 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide (CAS 932339-25-8)


Data Gap: No Quantifiable Pharmacological Differentiation Found

An exhaustive search of primary research papers, patents (including US20080249122 and JP2007126474A), and authoritative databases yields no quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 932339-25-8. A 2015 study on triazaspirodecanone derivatives as NOP receptor ligands does not include this compound [1]. A separate 2001 study on related 1,3,8-triazaspiro[4.5]decyl acetamide derivatives reports a subnanomolar mu-opioid receptor affinity (IC50 = 0.9 nM) for a different, non-p-tolyl compound (Compound 40) [2]. This demonstrates the potential of the scaffold but cannot serve as a comparator for the target compound's specific substitution pattern. Vendor information provides purity (95%) but no functional or comparative performance data.

Drug Discovery ORL-1 Receptor SAR

Informed Application Scenarios for CAS 932339-25-8 Pending Data Generation


Scaffold Hopping and SAR Exploration in Nociceptin/ORL-1 Agonist Programs

The compound's core, a 1,4,8-triazaspiro[4.5]decan-4-one, is a validated pharmacophore for targeting the ORL-1 (NOP) receptor, as established in patents like US20080249122 [1]. Without specific binding data, this compound is best positioned as a building block for systematic SAR studies, where its dual p-tolyl substitution pattern can be varied to probe steric and electronic effects on receptor engagement, compared against simpler phenyl or alkyl reference points.

Reference Compound for Metabolic Stability Screening

The presence of two p-tolyl groups offers a measurable structural handle for metabolite identification. An industrial user could employ this compound as a tool to compare the intrinsic metabolic clearance of di-p-tolyl versus mono-p-tolyl or phenyl-substituted triazaspiro candidates in liver microsome assays, generating the quantitative differentiation data currently absent from the public literature.

Physicochemical Control in Crystallization Studies

With its well-defined molecular weight (390.49 g/mol) and symmetrical substitution, the compound is a suitable candidate for systematic polymorph or co-crystal screens. An industrial researcher could use it to study how symmetric hydrophobic substituents influence the solid-state properties and solubility of the triazaspiro class, impacting formulation development.

Quote Request

Request a Quote for 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.